molecular formula C16H17N3 B5182432 4-(3,4-dihydro-1-isoquinolinyl)heptanedinitrile

4-(3,4-dihydro-1-isoquinolinyl)heptanedinitrile

Cat. No. B5182432
M. Wt: 251.33 g/mol
InChI Key: HROTYUWKLASKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-1-isoquinolinyl)heptanedinitrile, also known as Dihydrexidine (DHX), is a potent and selective dopamine D1 receptor agonist. DHX is a chemical compound that is being researched for its potential use in treating various neurological disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

DHX is a potent and selective dopamine D1 receptor agonist. The dopamine D1 receptor is a G protein-coupled receptor that is involved in the regulation of various physiological functions, including motor function, cognitive function, and reward. DHX binds to the dopamine D1 receptor and activates it, leading to an increase in the activity of the dopamine signaling pathway. This increase in dopamine signaling is thought to be responsible for the therapeutic effects of DHX.
Biochemical and Physiological Effects:
DHX has been shown to have various biochemical and physiological effects. DHX has been shown to increase the release of dopamine in the prefrontal cortex and striatum, leading to an increase in dopamine signaling. DHX has also been shown to increase the activity of the cAMP signaling pathway, which is involved in the regulation of various physiological functions, including motor function and cognitive function. DHX has been shown to improve cognitive function and memory in animal models, making it a potential treatment for cognitive impairment associated with neurological disorders.

Advantages and Limitations for Lab Experiments

DHX has several advantages for lab experiments. DHX is a potent and selective dopamine D1 receptor agonist, making it a useful tool for studying the dopamine signaling pathway. DHX has also been shown to have therapeutic effects in animal models of neurological disorders, making it a potential treatment for these disorders. However, DHX has some limitations for lab experiments. DHX is a complex chemical compound that requires a multi-step synthesis method, making it difficult and expensive to produce. DHX also has limited solubility in water, making it difficult to administer in experiments.

Future Directions

There are several future directions for the research on DHX. One future direction is to investigate the potential use of DHX in treating cognitive impairment associated with neurological disorders. Another future direction is to investigate the potential use of DHX in treating the motor symptoms associated with Parkinson's disease. Additionally, future research could focus on developing new synthesis methods for DHX that are more efficient and cost-effective. Finally, future research could focus on developing new compounds that are similar to DHX but have improved solubility and bioavailability.

Synthesis Methods

DHX is a complex chemical compound that requires a multi-step synthesis method. The synthesis of DHX involves the reaction of 3,4-dihydroisoquinoline with 2,7-dibromo-9,9-dimethylfluorene to form 4-(3,4-dihydro-1-isoquinolinyl)-2,7-dibromo-9,9-dimethylfluorene. The next step involves the reaction of 4-(3,4-dihydro-1-isoquinolinyl)-2,7-dibromo-9,9-dimethylfluorene with potassium cyanide to form 4-(3,4-dihydro-1-isoquinolinyl)heptanedinitrile. The final step involves the purification of the compound through recrystallization.

Scientific Research Applications

DHX is being researched for its potential use in treating various neurological disorders, including Parkinson's disease, schizophrenia, and ADHD. DHX has been shown to improve cognitive function and memory in animal models, making it a potential treatment for cognitive impairment associated with neurological disorders. DHX has also been shown to improve motor function in animal models of Parkinson's disease, making it a potential treatment for the motor symptoms associated with the disease.

properties

IUPAC Name

4-(3,4-dihydroisoquinolin-1-yl)heptanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c17-10-3-6-14(7-4-11-18)16-15-8-2-1-5-13(15)9-12-19-16/h1-2,5,8,14H,3-4,6-7,9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROTYUWKLASKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C(CCC#N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327613
Record name 4-(3,4-dihydroisoquinolin-1-yl)heptanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

300393-82-2
Record name 4-(3,4-dihydroisoquinolin-1-yl)heptanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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